tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2-chlorophenyl)-cyanomethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-13(2,3)18-12(17)16-11(8-15)9-6-4-5-7-10(9)14/h4-7,11H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWLLRYDJOYVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C#N)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501148909 | |
| Record name | Carbamic acid, N-[(2-chlorophenyl)cyanomethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501148909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1148027-12-6 | |
| Record name | Carbamic acid, N-[(2-chlorophenyl)cyanomethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1148027-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(2-chlorophenyl)cyanomethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501148909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure Overview:
- Reagents: Carbamate precursors such as methyl or ethyl carbamates, sulfoxides bearing the 2-chlorophenyl and cyano substituents.
- Catalyst: Rhodium(II) acetate or similar Rh-based catalysts.
- Oxidants: Phenyliodine diacetate (PhI(OAc)₂) is commonly employed to generate nitrenoid species in situ.
- Conditions: Reactions are typically performed at 20–40°C, with reaction times ranging from 6 to 18 hours, optimized for high yield and stereospecificity.
Example:
- The synthesis of N-Boc sulfoximines from sulfoxides has been achieved with yields exceeding 98%, under mild conditions, with the process tolerant to air and moisture, simplifying operational procedures.
Data Table: Rhodium-Catalyzed Carbamate Transfer Conditions
| Entry | Temperature (°C) | Reaction Time (h) | Reagents (equiv.) | Conversion (%) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 20 | 18 | BocNH₂ (2.0), PhI(OAc)₂ (1.5) | 86 | 85 |
| 2 | 40 | 8 | BocNH₂ (1.5), PhI(OAc)₂ (1.5) | 100 | 98 |
| 3 | 40 | 8 | Ethyl carbamate (1.5), PhI(OAc)₂ (1.5) | 90 | 88 |
Note: The optimized conditions involve using excess reagents and elevated temperature to maximize yield.
Synthesis from Sulfoxide Precursors
The starting point involves preparing the sulfoxide with the desired chlorophenyl and cyano functionalities. This can be achieved via oxidation of sulfides or thioethers:
- Oxidation of sulfides: Using meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) to selectively oxidize sulfides to sulfoxides.
- Preparation of specific sulfoxides: Incorporating the 2-chlorophenyl and cyano groups into the sulfur center prior to oxidation.
Carbamate Protection Strategies
The carbamate group, such as tert-butyl carbamate (Boc), is introduced through nucleophilic substitution or transfer reactions:
- Direct transfer: Using carbamate transfer reagents like BocN=IPh (generated in situ from PhI(OAc)₂) reacting with sulfoxides.
- Protection of amines: Alternatively, free amines can be protected with tert-butyl chloroformate (BocCl) in the presence of a base like triethylamine.
Notes on Reaction Conditions and Optimization
- The reaction time and temperature are critical for high yields; typically, 8 hours at 40°C is optimal.
- Excess reagents and catalysts improve conversion rates.
- The process tolerates moisture and air, simplifying operational procedures.
- Stereospecificity is maintained, crucial for chiral compounds.
Data Summary and Comparative Analysis
| Method | Reagents | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Rhodium-catalyzed transfer | Carbamate + sulfoxide | Rh(II) acetate | 20–40 | 6–18 hours | 85–98 | Stereospecific, tolerant to air/moisture |
| Oxidation of sulfides | Sulfide + oxidant | - | Room temp to 40 | Variable | 70–90 | Requires prior sulfide synthesis |
| Direct protection with BocCl | Amine + BocCl | Base (Et₃N) | Room temp | 1–2 hours | 80–95 | Suitable for free amines |
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyano and carbamate groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or THF.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Oxidation: Products may include oxidized forms of the cyano or carbamate groups.
Reduction: Products may include reduced forms of the cyano group, such as amines.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Scientific Research Applications
Medicinal Chemistry
Drug Development
Tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its unique structural features enable it to interact with biological targets, making it a candidate for developing new drugs aimed at treating conditions such as cancer and bacterial infections. The presence of the cyano group enhances its reactivity, allowing for further modifications that can lead to novel therapeutic agents.
Case Studies
- Anticancer Agents : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the cyano group can enhance selectivity and potency against specific tumor types.
- Antibiotic Development : The compound's structure allows it to be explored as a scaffold for creating new antibiotics targeting resistant bacterial strains. Initial in vitro studies suggest promising antibacterial activity, warranting further investigation into its mechanism of action and efficacy.
Organic Synthesis
Building Block in Synthesis
this compound is utilized as a versatile building block in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions, facilitating the formation of complex molecules.
Synthetic Routes
The synthesis typically involves the reaction of tert-butyl carbamate with appropriate precursors under controlled conditions. These methods can be optimized for yield and purity using continuous flow reactors or batch processes.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Nucleophilic Substitution | Amines or alcohols in the presence of a base | Formation of new carbamate derivatives |
| Reduction | Lithium aluminum hydride in anhydrous ether | Conversion of cyano to amine or alcohol |
| Oxidation | Potassium permanganate in acidic conditions | Functionalization at the cyano group |
Biological Research
Enzyme Mechanisms and Biochemical Assays
In biological research, this compound is employed to study enzyme mechanisms and as a substrate in enzymatic reactions. Its ability to mimic natural substrates makes it valuable for investigating biochemical pathways and interactions between proteins.
Biological Activity
- Enzyme Inhibition Studies : The compound has been used to explore its effects on key enzymes involved in metabolic pathways, providing insights into potential therapeutic targets.
- Cellular Processes : Investigations into its impact on cellular signaling pathways have shown that it can modulate activity within specific cellular contexts, indicating potential roles in drug development.
Industrial Applications
This compound also finds applications in industrial settings, particularly in the production of specialty chemicals and agrochemicals. Its chemical properties make it suitable for use as a reagent in chemical manufacturing processes, enhancing efficiency and product diversity.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Structural analogs of tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate often differ in the substituents on the phenyl ring, which significantly influence their chemical and physical properties.
Key Observations :
Variations in the Cyano Group Placement
The position and bonding of the cyano group also modulate reactivity and applications.
Key Observations :
- Terminal cyano groups (e.g., on ethyl chains) offer conformational flexibility, aiding in molecular recognition .
- Chiral cyano derivatives enable enantioselective synthesis, critical for drug development .
Functional Group Additions
Incorporation of heterocycles or sulfonyl groups expands utility in drug discovery.
Biological Activity
tert-Butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate is a synthetic compound with significant potential in biological research and pharmaceutical applications. Its unique structural features, including a tert-butyl group, a cyano substituent, and a chlorophenyl moiety, contribute to its distinct chemical and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H15ClN2O2
- Molar Mass : 266.72 g/mol
- Density : 1.194 ± 0.06 g/cm³
The compound is characterized by its carbamate functional group, which plays a crucial role in its biological interactions. The presence of electron-withdrawing groups (chlorine and cyano) enhances its reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes such as cholinesterases, leading to various physiological responses. This inhibition can disrupt normal neurotransmission, making it a candidate for further exploration in neuropharmacology.
- Modulation of Signal Transduction Pathways : By binding to active sites on enzymes or receptors, the compound can alter enzyme activity and modulate cellular signaling pathways. This interaction is crucial for developing drugs targeting specific diseases.
Case Studies
Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:
- Study on Cholinesterase Inhibition : A study demonstrated that carbamate derivatives could significantly inhibit acetylcholinesterase activity, leading to increased acetylcholine levels in synaptic clefts. This effect is relevant for developing treatments for Alzheimer's disease.
- Anticancer Research : Compounds with similar structures have been evaluated for their anticancer properties using various cancer cell lines. For instance, certain thiazole-bearing molecules showed IC50 values indicating strong cytotoxicity against multiple cancer types .
Research Findings
The exploration of this compound's biological activity is still in its early stages. However, the following findings are noteworthy:
| Property | Observation |
|---|---|
| Enzyme Inhibition | Potential inhibition of cholinesterases |
| Antitumor Activity | Similar compounds show promising cytotoxic effects |
| Antimicrobial Activity | Related carbamates exhibit antimicrobial properties |
Q & A
Q. What are the common synthetic routes for preparing tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate?
The synthesis typically involves introducing the tert-butyl carbamate (Boc) group via reaction with di-tert-butyl dicarbonate (Boc anhydride). A precursor amine, such as (2-chlorophenyl)(cyano)methylamine, is treated with Boc anhydride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF. Reaction conditions (temperature, solvent polarity) must optimize yield while avoiding premature deprotection. Similar methods are used for structurally related carbamates, where Boc protection stabilizes reactive amines during subsequent steps .
Q. How is this compound characterized for purity and structural confirmation?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm the Boc group (e.g., tert-butyl protons at ~1.4 ppm) and substituent integration.
- HPLC/MS : Determines purity (>95%) and molecular ion alignment with the expected molecular weight.
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for tert-butyl carbamate derivatives in solid-state studies .
Q. What safety precautions are recommended for handling this compound?
While specific toxicity data may be limited, general precautions for carbamates apply:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
- Store at room temperature in airtight containers, protected from moisture and light.
- In case of exposure, rinse affected areas with water and seek medical evaluation. Similar safety protocols are outlined for tert-butyl carbamates with halogenated aryl groups .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-chlorophenyl and cyano groups influence reactivity?
The electron-withdrawing chloro and cyano groups reduce electron density at the methylene carbon, enhancing susceptibility to nucleophilic attack. Steric hindrance from the 2-chlorophenyl group may slow reactions at the adjacent cyano site. Computational modeling (e.g., DFT) can quantify these effects by analyzing charge distribution and transition states, as applied to fluorinated pyridine carbamates .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
Challenges include polymorphism, poor crystal growth due to flexible substituents, and solvent inclusion. Strategies:
Q. How can computational methods predict stability and degradation pathways under acidic/basic conditions?
Density Functional Theory (DFT) calculates bond dissociation energies (e.g., Boc group cleavage) and simulates hydrolysis pathways. For example, the Boc group is labile under acidic conditions, forming CO and tert-butanol. Molecular dynamics can model degradation kinetics, aligning with experimental data from related carbamates .
Q. What techniques resolve contradictory stereochemical data in reactions involving this compound?
- Chiral HPLC : Separates enantiomers using chiral stationary phases.
- Vibrational Circular Dichroism (VCD) : Assigns absolute configuration.
- Single-crystal X-ray diffraction : Provides definitive stereochemical proof, as utilized for tert-butyl carbamates with fluorinated aryl groups .
Methodological Considerations
Q. Why is the Boc group preferred for amine protection in such syntheses?
The tert-butyl carbamate group offers:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
